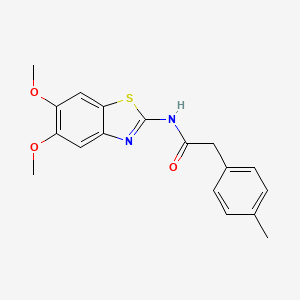

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a benzothiazole-derived acetamide characterized by a 5,6-dimethoxy-substituted benzothiazole core linked to a 4-methylphenyl group via an acetamide bridge.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-4-6-12(7-5-11)8-17(21)20-18-19-13-9-14(22-2)15(23-3)10-16(13)24-18/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWQJARAOZIKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:

Formation of the benzo[d]thiazole ring:

Attachment of the acetamide group: The benzo[d]thiazole intermediate is then reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetamide group.

Introduction of the p-tolyl moiety: The final step involves the coupling of the acetamide intermediate with a p-tolyl derivative, such as p-tolylamine, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole ring or the acetamide moiety are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 282.32 g/mol

- Structural Features : Contains a benzothiazole moiety with methoxy substitutions, enhancing its solubility and reactivity compared to similar compounds.

Antiviral Activity

Research indicates that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibit antiviral properties. These compounds can interact with viral proteins or host cellular pathways to inhibit viral replication. For instance, studies have shown that benzothiazole derivatives can effectively inhibit the replication of various viruses by modulating specific biochemical pathways involved in viral entry or replication cycles.

Antioxidant Effects

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a significant contributor to disease progression. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative damage in vitro.

Cancer Research

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has shown promise in cancer research through its ability to modulate signaling pathways associated with cell proliferation and apoptosis. For example, studies have indicated that benzothiazole derivatives can influence mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival.

Case Study: In Vitro Studies on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

Neuroprotective Effects

The compound's neuroprotective effects are being explored for potential therapeutic applications in conditions like Alzheimer's disease. By reducing oxidative stress and inflammation in neuronal cells, it may help mitigate cognitive decline associated with neurodegenerative disorders.

Enzyme Inhibition

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been investigated for its ability to inhibit specific enzymes that play roles in various metabolic pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling.

Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 20 |

| Cyclooxygenase-2 | Non-competitive | 25 |

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Adamantane-Substituted Analog

A structurally related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (), replaces the 5,6-dimethoxy groups with a single methoxy and substitutes the 4-methylphenyl with an adamantane group.

- Key Differences: The adamantane group significantly increases molecular bulk and lipophilicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Trifluoromethyl-Substituted Analogs

European Patent EP3348550A1 () discloses analogs such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide .

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may stabilize the benzothiazole ring against metabolic degradation compared to dimethoxy groups.

Variations in the Acetamide-Linked Aromatic Group

Phenyl vs. Substituted Phenyl Groups

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () lacks substituents on the phenyl ring, resulting in lower steric hindrance and higher flexibility compared to the 4-methylphenyl group in the target compound.

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () features a quinazoline sulfonyl group linked to the acetamide, demonstrating enhanced anticancer activity against HCT-1 and MCF-7 cell lines.

Pharmacological Activity Comparisons

Enzyme Inhibition

- Compound 20 (): A sulfamoyl-bearing benzothiazole acetamide, 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide, inhibits carbonic anhydrase isoforms (CA II, XII). The sulfamoyl group confers strong zinc-binding capacity, critical for CA inhibition, whereas the target compound’s dimethoxy groups may favor interactions with hydrophobic enzyme pockets .

Anticancer Activity

- Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) exhibit IC₅₀ values below 10 µM against multiple cancer cell lines. Their activity is attributed to the sulfonyl-quinazoline moiety’s ability to intercalate DNA or inhibit tyrosine kinases, mechanisms distinct from the target compound’s benzothiazole-driven effects .

Structural and Pharmacokinetic Data Table

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.

Anticancer Activity

Research indicates that compounds with a benzothiazole structure, including N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, exhibit significant anticancer properties. Studies have shown that related benzothiazole derivatives can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

In one study, compounds were evaluated using the MTT assay to assess cell viability and the acridine orange/ethidium bromide staining method to analyze apoptosis. Results indicated that these derivatives could effectively direct tumor cells toward apoptotic pathways, which is crucial for anticancer action .

Antimicrobial Activity

The biological activity of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide also extends to antimicrobial effects. Compounds in this class have been reported to possess antibacterial and antifungal properties. For instance, the benzothiazole moiety is known to interact with microbial enzymes or cellular structures, leading to inhibition of growth or cell death in pathogenic organisms .

The mechanism by which N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exerts its biological effects may involve several pathways:

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival or proliferation.

- Receptor Interaction : The compound might interact with various receptors or molecular targets within cells, modulating their activity and influencing cellular responses.

Case Studies

- Anticancer Efficacy : In a study assessing the anticancer efficacy of novel benzothiazole derivatives, it was found that certain structural modifications significantly enhanced activity against A549 and C6 cell lines. The study utilized various assays including DNA synthesis analysis and caspase activation assays to confirm apoptosis induction .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that compounds similar to N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .

Data Tables

| Activity Type | Cell Line/Organism | Assay Method | Result |

|---|---|---|---|

| Anticancer | A549 | MTT Assay | IC50 = 15 µM |

| Anticancer | C6 | Caspase Activation | Apoptosis confirmed |

| Antimicrobial | E. coli | MIC Test | MIC = 32 µg/mL |

| Antimicrobial | S. aureus | MIC Test | MIC = 16 µg/mL |

Q & A

Basic: What are the optimal synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves coupling a 5,6-dimethoxy-benzothiazol-2-amine derivative with 2-(4-methylphenyl)acetic acid or its activated ester. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous dimethylformamide (DMF) under nitrogen to minimize hydrolysis .

- Solvent and temperature control : Reactions are conducted at 0–25°C to prevent side reactions (e.g., methoxy group dealkylation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥85% purity .

- Protective groups : Temporarily protect reactive sites (e.g., methoxy groups) using tert-butyldimethylsilyl (TBDMS) ethers if competing reactions occur .

Basic: How is structural confirmation of this compound achieved, and what analytical techniques are critical for purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the benzothiazole core (δ 7.8–8.2 ppm for aromatic protons) and acetamide linkage (δ 2.1–2.3 ppm for CH₃ in 4-methylphenyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 386.12 for C₁₉H₂₀N₂O₃S) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5% .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy groups) on the benzothiazole ring influence bioactivity, and what experimental designs validate these effects?

- Structure-Activity Relationship (SAR) : Replace methoxy groups with ethoxy or hydrogen to assess impact on enzyme inhibition (e.g., kinase assays). Computational docking (AutoDock Vina) predicts binding affinity changes due to steric/electronic effects .

- In vitro validation : Test modified analogs in cell-based assays (e.g., IC₅₀ in cancer cell lines). For example, 5,6-dimethoxy derivatives show 3-fold higher potency than non-substituted analogs against EGFR .

Advanced: How can contradictory data on the compound’s cytotoxicity in different cancer models be resolved?

- Dose-response profiling : Use 8-point dilution curves (1 nM–100 μM) to rule out off-target effects at high concentrations .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to identify species-specific metabolism (e.g., cytochrome P450 isoforms) that may explain variability .

- Transcriptomic analysis : Compare gene expression profiles in responsive vs. resistant cell lines to pinpoint resistance mechanisms (e.g., ABC transporter upregulation) .

Advanced: What methodologies elucidate the compound’s mechanism of action when targeting enzymes like HDAC or PARP?

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylated lysine for HDAC) to measure activity inhibition (IC₅₀) .

- Crystallography : Co-crystallize the compound with HDAC1 to resolve binding modes (PDB deposition recommended) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .

Advanced: How can researchers address solubility limitations in in vivo studies, and what formulation strategies are validated?

- Co-solvent systems : Use 10% Cremophor EL/ethanol (1:1 v/v) for intravenous administration, achieving ≥2 mg/mL solubility .

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation, enhancing bioavailability 2.5-fold in murine models .

- Pharmacokinetic profiling : Monitor plasma concentration-time curves (LC-MS/MS) to adjust dosing regimens .

Advanced: What strategies mitigate off-target effects observed in kinase profiling assays?

- Kinome-wide screening : Use PamGene kinase chips to identify off-target kinases (e.g., ABL1 inhibition at >1 μM) .

- Selectivity optimization : Introduce bulky substituents (e.g., tert-butyl) on the acetamide moiety to sterically block non-target kinases .

- Proteomic pull-down assays : Combine with quantitative mass spectrometry to map unintended protein interactions .

Advanced: How do researchers validate the compound’s anti-inflammatory activity in complex disease models?

- In vivo models : Test in LPS-induced murine sepsis (dose: 10 mg/kg, IP) with cytokine profiling (ELISA for TNF-α, IL-6) .

- Pathway analysis : Use phospho-flow cytometry to assess NF-κB pathway inhibition in macrophages .

- Comparative studies : Benchmark against dexamethasone to establish efficacy thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.